molecular formula C6H6Cl2O5 B14440517 2-Chloro-2-oxoethyl (2-chloro-2-oxoethoxy)acetate CAS No. 79687-25-5

2-Chloro-2-oxoethyl (2-chloro-2-oxoethoxy)acetate

Cat. No.: B14440517
CAS No.: 79687-25-5
M. Wt: 229.01 g/mol
InChI Key: YLENGZFMSHISLS-UHFFFAOYSA-N
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Description

2-Chloro-2-oxoethyl (2-chloro-2-oxoethoxy)acetate is an organic compound with the molecular formula C6H6Cl2O5. It is a derivative of acetic acid and is characterized by the presence of two chloro-oxoethyl groups. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-2-oxoethyl (2-chloro-2-oxoethoxy)acetate typically involves the reaction of ethyl chlorooxoacetate with other reagents under controlled conditions. One common method is the reaction of ethyl chlorooxoacetate with dimethyl acetylenedicarboxylate and primary amines in the presence of triphenylphosphine . This reaction is carried out in a one-pot synthesis to produce functionalized 3-pyrolin-2-ones.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-2-oxoethyl (2-chloro-2-oxoethoxy)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo compounds.

    Reduction: Reduction reactions can convert the chloro groups to other functional groups.

    Substitution: The chloro groups can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions include various substituted acetic acid derivatives, oxo compounds, and reduced products. These products have significant applications in different fields of chemistry and industry.

Scientific Research Applications

2-Chloro-2-oxoethyl (2-chloro-2-oxoethoxy)acetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-2-oxoethyl (2-chloro-2-oxoethoxy)acetate involves its interaction with molecular targets and pathways in biological systems. The compound can act as an electrophile, reacting with nucleophiles in enzymes and other proteins. This interaction can lead to the modification of enzyme activity and the regulation of biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-2-oxoethyl (2-chloro-2-oxoethoxy)acetate is unique due to the presence of two chloro-oxoethyl groups, which enhance its reactivity and versatility in chemical reactions. This makes it a valuable compound in various synthetic and industrial applications.

Properties

CAS No.

79687-25-5

Molecular Formula

C6H6Cl2O5

Molecular Weight

229.01 g/mol

IUPAC Name

(2-chloro-2-oxoethyl) 2-(2-chloro-2-oxoethoxy)acetate

InChI

InChI=1S/C6H6Cl2O5/c7-4(9)1-12-3-6(11)13-2-5(8)10/h1-3H2

InChI Key

YLENGZFMSHISLS-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)OCC(=O)Cl)OCC(=O)Cl

Origin of Product

United States

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